Benzo[d][1,2,3]thiadiazol-6-amine
Overview
Description
Benzo[d][1,2,3]thiadiazol-6-amine, also known as 1,2,3-benzothiadiazol-6-amine, is a heterocyclic compound with the molecular formula C6H5N3S. It is characterized by a benzene ring fused to a thiadiazole ring, with an amine group attached at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Benzo[d][1,2,3]thiadiazol-6-amine is a compound with potential anticancer properties It’s known that thiadiazole derivatives, which include this compound, have been studied for their anticancer properties . These compounds are believed to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities, including anticancer effects .
Biochemical Pathways
It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting they may impact multiple biochemical pathways .
Pharmacokinetics
It’s known that thiadiazoles, due to their mesoionic nature, are able to cross cellular membranes . This suggests that this compound may have good bioavailability.
Result of Action
It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities, including anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method includes the reaction of 2-aminobenzenethiol with a suitable aryl benzaldehyde in ethanol, using a catalytic amount of glacial acetic acid . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective and scalable reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings .
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals and agrochemicals.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Benzo[d][1,2,3]thiadiazol-6-amine can be compared with other similar compounds, such as benzothiazoles and benzimidazoles. These compounds share structural similarities but differ in their chemical properties and biological activities. For instance:
Benzothiazoles: These compounds have a sulfur atom in the ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzimidazoles: These compounds contain a nitrogen atom in the ring and are known for their antiparasitic and antifungal activities.
Similar Compounds
- Benzothiazole
- Benzimidazole
- 2-Aminobenzothiazole
- 2-Aminobenzimidazole
Properties
IUPAC Name |
1,2,3-benzothiadiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADHGAXUKFKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41972-62-7 | |
Record name | 1,2,3-benzothiadiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.